molecular formula C9H5BrF3N3 B2747660 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine CAS No. 2090488-22-3

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine

Cat. No. B2747660
CAS RN: 2090488-22-3
M. Wt: 292.059
InChI Key: SMYKTWDUGBUTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of medicinal activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is characterized by the presence of a quinazoline moiety, a bromine atom at the 7th position, and a trifluoromethyl group at the 2nd position . The InChI code for this compound is 1S/C9H5BrF3N3/c10-4-1-2-5-6 (3-4)15-8 (9 (11,12)13)16-7 (5)14/h1-3H, (H2,14,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine include a molecular weight of 292.06 . It is a powder in physical form . More specific properties such as melting point, boiling point, and solubility are not mentioned in the available resources.

Scientific Research Applications

Anticancer Activity

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine derivatives have been designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds have shown excellent inhibitory activity against different cancer cell lines such as PC3, K562, and HeLa . Some of these compounds have shown better antiproliferative activity than known anticancer drugs like paclitaxel and doxorubicin .

WRN Helicase Inhibition

The compounds derived from 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine have been found to inhibit WRN helicase . This enzyme plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability and cell death, particularly in cancer cells .

Antifungal Activity

Quinazoline derivatives, which include 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine, have been reported to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Antiviral Activity

Quinazoline derivatives have also been reported to show antiviral activities . This suggests that 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of antiviral drugs.

Antidiabetic Activity

Quinazoline derivatives have been associated with antidiabetic activities . Therefore, 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of antidiabetic drugs.

Anti-Inflammatory Activity

Quinazoline derivatives have been reported to exhibit anti-inflammatory properties . This suggests that 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of anti-inflammatory drugs.

Antibacterial Activity

Quinazoline derivatives have been associated with antibacterial activities . Therefore, 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of antibacterial drugs.

Antioxidant Activity

Quinazoline derivatives have been reported to exhibit antioxidant properties . This suggests that 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of antioxidant drugs.

Future Directions

Quinazoline derivatives, including 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine, continue to draw attention due to their significant biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against various cancers . Further studies are also needed to explore the specific synthesis process, chemical reactions, mechanism of action, and safety profile of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine.

properties

IUPAC Name

7-bromo-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYKTWDUGBUTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine

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